(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate
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Overview
Description
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a cyano group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable thiourea derivative with a halogenated ketone.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group is added through a reaction with a suitable nitrile compound.
Vinylation: The vinyl group is introduced through a Heck reaction or a similar coupling reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly used.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyano group and the thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzamide: Similar structure but with an amide group instead of an ester.
N-[4-({(Z)-2-Cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide: Similar structure with an acetamide group.
Uniqueness
(Z)-ethyl 4-((2-cyano-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group, in particular, differentiates it from similar compounds, potentially offering different reactivity and biological activity profiles.
Properties
IUPAC Name |
ethyl 4-[[(Z)-2-cyano-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-2-28-21(27)13-3-6-16(7-4-13)25-11-15(10-24)20-26-19(12-29-20)14-5-8-17(22)18(23)9-14/h3-9,11-12,25H,2H2,1H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXEHDNWUIRRU-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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